2-(3-Hydroxypiperidin-1-YL)acetonitrile
Overview
Description
2-(3-Hydroxypiperidin-1-YL)acetonitrile is a heterocyclic organic compound with the molecular formula C7H11N2O. It’s used for research and development purposes .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular formula of this compound is C7H12N2O. The molecular weight is 140.18 g/mol.Scientific Research Applications
Novel Synthetic Routes and Catalysis
One study details an enantioselective biocatalytic approach towards the synthesis of 5-Hydroxypiperidin-2-one, a compound closely related to 2-(3-Hydroxypiperidin-1-YL)acetonitrile, showcasing its potential as a building block for biologically active compounds. The process involves cyanohydrin formation mediated by (S)-hydroxynitrile lyase (HNL), followed by hydrogenation, demonstrating an innovative route for the preparation of N,N-acetals and N-alkylated derivatives in a single step from the cyanohydrin intermediate (Vink et al., 2003).
Antitumor Activity and Molecular Docking
Another research highlights the synthesis of a novel compound involving a 4-methylpiperidin-1-yl)methyl group, which bears structural similarities to this compound. The study presents the compound's crystal structure, DFT analysis, molecular docking, and its antitumor activities, indicating its potential in therapeutic applications (Zhou et al., 2021).
Radiolabeling and PET Studies
Research on the improved synthesis of acetic acid-piperidine-4-yl ester, a precursor for [11C]MP4A, emphasizes its application in PET studies of acetylcholine neurotransmission. This study not only presents a refined synthesis method but also a fast evaluation and characterization approach for products derived from acetylation of 4-piperidinol, underlining the compound's relevance in neuroimaging and diagnostic applications (Carpinelli et al., 2006).
Bioactive Compounds from Endophytic Fungi
An investigation into the chemical constituents of an endophytic fungus Phomopsis sp. resulted in the isolation of new natural products and known compounds with significant bioactivity, including potent inhibition of ROS production in human neutrophils. Although not directly involving this compound, this study underscores the potential of such compounds in discovering new bioactive molecules with anti-inflammatory and antifungal properties (Chapla et al., 2014).
Ligand Binding and Photophysical Properties
Research on a rhodamine-azacrown based fluorescent probe for Al3+ and Fe3+ demonstrated the solvent-dependent binding modes of the probe, with acetonitrile influencing the association constants and detection limits of the sensor. This study highlights the impact of solvent environment on the binding and detection capabilities of such fluorescent probes, which can be crucial in the development of sensing technologies and material science applications (Fang et al., 2014).
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a significant interest in this field.
Properties
IUPAC Name |
2-(3-hydroxypiperidin-1-yl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c8-3-5-9-4-1-2-7(10)6-9/h7,10H,1-2,4-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVSVENNNSZEBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC#N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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